molecular formula C6H12ClNO3 B2379368 (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride CAS No. 2138266-71-2

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Cat. No.: B2379368
CAS No.: 2138266-71-2
M. Wt: 181.62
InChI Key: ZVOKGKMBTGCGQF-UYXJWNHNSA-N
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Description

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes an oxolane ring, an aminomethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the formation of the oxolane ring followed by the introduction of the aminomethyl and carboxylic acid groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxolane ring through cyclization of appropriate precursors.

    Aminomethylation: Introduction of the aminomethyl group using reagents such as formaldehyde and ammonia.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functional group introduction using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the aminomethyl group to a nitro group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Substitution reactions involving the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitro-oxolane derivatives.

    Reduction: Formation of alcohol-oxolane derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid: Lacks the hydrochloride group.

    (2R,5S)-5-(Aminomethyl)oxolane-2-carboxamide: Contains an amide group instead of a carboxylic acid group.

    (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylate: Contains an ester group instead of a carboxylic acid group.

Uniqueness

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride
  • Molecular Formula : C₇H₁₃ClN₂O₄
  • Molecular Weight : 196.65 g/mol
  • CAS Number : 1807912-24-8

The biological activity of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Biological Activity Overview

The compound has shown promise in several areas:

  • Enzyme Inhibition : Studies indicate that (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid can inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
  • Antioxidant Properties : Preliminary data suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.
  • Therapeutic Applications :
    • Cancer Treatment : Research has explored its role as a potential therapeutic agent in cancer models, particularly through the inhibition of fatty acid synthase (FASN), which is crucial for cancer cell proliferation.
    • Neurological Disorders : The compound's ability to modulate neurotransmitter systems may offer insights into its use for treating neurological conditions.

Case Studies

  • Inhibition of Fatty Acid Synthase :
    • A study demonstrated that (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid effectively inhibits FASN activity in vitro, leading to reduced lipid synthesis in cancer cell lines .
  • Oxidative Stress Modulation :
    • Research indicated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a protective effect against oxidative damage .

Data Table: Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits FASN; reduces lipid synthesis
Antioxidant ActivityDecreases ROS levels; protects against oxidative stress
Cancer TherapeuticsShows potential in inhibiting tumor growth
Neurological EffectsModulates neurotransmitter systems

Properties

IUPAC Name

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKGKMBTGCGQF-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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